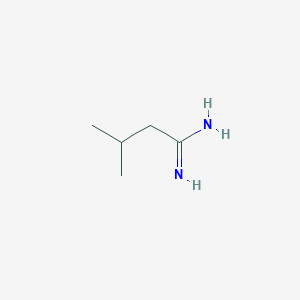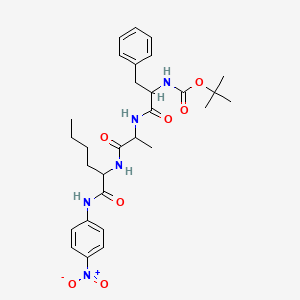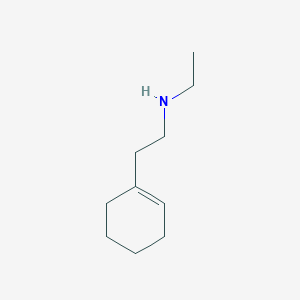![molecular formula C16H31N3O11 B1624077 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid,2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 60544-70-9](/img/structure/B1624077.png)
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid,2-[bis(2-hydroxyethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) is a complex chemical compound that combines glycine derivatives with nitrilotris(ethanol). This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) typically involves the reaction of glycine derivatives with nitrilotris(ethanol) under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized glycine derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the formulation of industrial products, including surfactants and chelating agents.
作用機序
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its chelating properties make it useful in applications where metal ion sequestration is required.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple chelating sites, used in various industrial and medical applications.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) is unique due to its specific combination of glycine derivatives and nitrilotris(ethanol), providing distinct chemical properties and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in fields requiring precise metal ion control.
特性
CAS番号 |
60544-70-9 |
|---|---|
分子式 |
C16H31N3O11 |
分子量 |
441.43 g/mol |
IUPAC名 |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C10H16N2O8.C6H15NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;8-4-1-7(2-5-9)3-6-10/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);8-10H,1-6H2 |
InChIキー |
YXSJRZBKSLLIOM-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Key on ui other cas no. |
60544-70-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)




